molecular formula C21H18N2O3S B2741062 3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477500-41-7

3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2741062
M. Wt: 378.45
InChI Key: FZFCMCOQUIWPQN-QURGRASLSA-N
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Description

“3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic compound that contains several functional groups, including a benzamide and a benzothiazole . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized starting from benzoic acid derivatives and amine derivatives . Benzothiazoles can be synthesized from 2-aminobenzenethiols and aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Benzamides and benzothiazoles can participate in a variety of reactions, including condensation to form Schiff bases.

Scientific Research Applications

Synthesis and Applications in Material Science

Synthesis and Characterization of Novel Compounds : A study by Gabriele et al. (2006) demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This process underscores the compound's utility in synthesizing novel materials with potential applications in material science and organic synthesis (Gabriele et al., 2006).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties : Research conducted by Yakan et al. (2020) on benzamide compounds synthesized from dimethoxybenzoic acid demonstrated significant antioxidant and antibacterial activities. These findings suggest that similar structures could be explored for their potential in antimicrobial and antioxidant applications, highlighting the broader implications of benzamide derivatives in medical and pharmaceutical research (Yakan et al., 2020).

Chemical Synthesis and Drug Development

Chemical Synthesis Techniques : The work by Couture and Warkentin (1997) on the chemistry of cyclic aminooxycarbenes, including the synthesis and rearrangement of various compounds, illustrates the compound's relevance in chemical synthesis. Such research contributes to the development of new synthetic pathways and the discovery of compounds with potential applications in drug development and other areas of chemistry (Couture & Warkentin, 1997).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities and applications. This could include in vitro and in vivo testing, as well as the development of new synthesis methods .

properties

IUPAC Name

3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-19-15-7-5-4-6-13(15)9-11-18(19)27-21(23)22-20(24)14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCMCOQUIWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

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